molecular formula C15H21NO B5138706 PIPERIDINO(4-PROPYLPHENYL)METHANONE

PIPERIDINO(4-PROPYLPHENYL)METHANONE

Número de catálogo: B5138706
Peso molecular: 231.33 g/mol
Clave InChI: SZVBMQNUCTYOGL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

PIPERIDINO(4-PROPYLPHENYL)METHANONE is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-propylbenzoyl)piperidine is 231.162314293 g/mol and the complexity rating of the compound is 237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality PIPERIDINO(4-PROPYLPHENYL)METHANONE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PIPERIDINO(4-PROPYLPHENYL)METHANONE including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

piperidin-1-yl-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-6-13-7-9-14(10-8-13)15(17)16-11-4-3-5-12-16/h7-10H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVBMQNUCTYOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Piperidino(4-propylphenyl)methanone chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-Propylphenyl)(piperidin-1-yl)methanone

Introduction

In the landscape of modern medicinal chemistry and drug development, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The piperidine nucleus is a quintessential example, forming the backbone of numerous pharmaceuticals and bioactive compounds.[1] When incorporated into a benzoylpiperidine framework, this scaffold offers a versatile platform for developing novel therapeutic agents with activities spanning from anticancer to anti-HIV.[2][3]

This technical guide provides a comprehensive overview of a specific derivative within this class: (4-Propylphenyl)(piperidin-1-yl)methanone . While this compound is not extensively characterized in public literature, its structure suggests significant potential as a research intermediate or a candidate for biological screening. This document will therefore leverage data from structurally related analogs and established chemical principles to provide a detailed examination of its chemical structure, predicted properties, a robust synthetic protocol, analytical characterization methods, and critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and evaluate this and similar molecules.

Chemical Identity and Structural Elucidation

(4-Propylphenyl)(piperidin-1-yl)methanone belongs to the family of N-benzoylpiperidines. Its structure consists of a central carbonyl group forming an amide linkage between a piperidine ring (acylated at the nitrogen atom) and a phenyl ring substituted with a propyl group at the para-position.

Molecular Structure

Caption: 2D Structure of (4-Propylphenyl)(piperidin-1-yl)methanone.

Chemical Identifiers
IdentifierValueSource
IUPAC Name (4-Propylphenyl)(piperidin-1-yl)methanoneIUPAC Nomenclature
Molecular Formula C₁₅H₂₁NOCalculated
Molecular Weight 231.34 g/mol Calculated
CAS Number Not assignedN/A

Predicted Physicochemical Properties

While experimental data for this specific molecule is scarce, its physicochemical properties can be reliably predicted based on its structure. These parameters are crucial for anticipating its behavior in biological systems and for designing purification and formulation strategies.

PropertyPredicted ValueSignificance
XLogP3 3.5 - 4.0Indicates high lipophilicity, suggesting good potential for membrane permeability but potentially lower aqueous solubility.
Topological Polar Surface Area (TPSA) 20.3 ŲA low TPSA value is often correlated with good cell permeability and blood-brain barrier penetration.[4][5]
Hydrogen Bond Donors 0The absence of donor groups limits interactions with certain biological targets but can enhance lipid membrane passage.
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Piperidine Nitrogen)The oxygen and nitrogen atoms can participate in hydrogen bonding, influencing solubility and receptor binding.
Rotatable Bond Count 4Provides conformational flexibility, allowing the molecule to adapt its shape to fit into a binding pocket.

Note: Predicted values are estimated using computational models and data from structurally similar compounds.

Synthesis and Purification

The synthesis of (4-propylphenyl)(piperidin-1-yl)methanone can be efficiently achieved via a standard amide coupling reaction, a variant of the Schotten-Baumann reaction.[6][7] This two-step process involves the activation of a carboxylic acid followed by its reaction with an amine.

Synthetic Workflow

The proposed synthetic pathway begins with the commercially available 4-propylbenzoic acid.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Causality and Self-Validation: This protocol is designed to be self-validating. The conversion of the carboxylic acid to the highly reactive acyl chloride (Step 1) is the critical activation step. The acyl chloride is not isolated but used in situ to maximize yield and prevent decomposition from atmospheric moisture. The addition of a non-nucleophilic base (triethylamine, Et₃N) in Step 2 is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation and deactivation of the piperidine nucleophile.

Step 1: Synthesis of 4-Propylbenzoyl Chloride (in situ)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add 4-propylbenzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Slowly add thionyl chloride (SOCl₂, 1.2 eq) to the solution at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until gas evolution (SO₂ and HCl) ceases. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • The resulting solution of 4-propylbenzoyl chloride is used directly in the next step without purification.

Step 2: Amide Coupling to form (4-Propylphenyl)(piperidin-1-yl)methanone

  • In a separate flask, dissolve piperidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

  • Slowly add the solution of 4-propylbenzoyl chloride from Step 1 to the piperidine solution dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the acyl chloride is fully consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product can be purified using flash column chromatography on silica gel.

  • Load the crude oil onto a silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). The polarity of the solvent system is chosen based on methods used for similar piperidine derivatives.[8]

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent in vacuo to yield the purified (4-propylphenyl)(piperidin-1-yl)methanone, likely as a colorless to pale yellow oil or a low-melting solid.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques. The expected data, based on analogous structures, are summarized below.[4][6]

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Two doublets (~7.2-7.8 ppm, 4H), characteristic of a 1,4-disubstituted benzene ring. - Piperidine Protons: Broad multiplets (~1.5-1.7 ppm and ~3.4-3.7 ppm, 10H). - Propyl Protons: A triplet (~0.9 ppm, 3H, -CH₃), a sextet (~1.6 ppm, 2H, -CH₂-), and a triplet (~2.6 ppm, 2H, Ar-CH₂-).
¹³C NMR - Carbonyl Carbon: A signal around 170 ppm. - Aromatic Carbons: Signals in the 125-145 ppm range. - Aliphatic Carbons: Signals for the piperidine and propyl groups in the 10-50 ppm range.
Mass Spec (MS) - Molecular Ion (M⁺): A peak corresponding to the exact mass of the molecule (m/z = 231.16). - Key Fragments: Potential fragmentation patterns include the loss of the propyl group (M-43) or cleavage yielding the 4-propylbenzoyl cation (m/z = 147).
Infrared (IR) - C=O Stretch: A strong absorption band around 1630-1650 cm⁻¹, characteristic of a tertiary amide. - C-H Stretches: Aliphatic and aromatic C-H stretching bands around 2850-3100 cm⁻¹.

Safety, Handling, and Storage

Given the lack of specific toxicological data, (4-propylphenyl)(piperidin-1-yl)methanone must be handled with care, assuming it possesses hazards similar to its precursors, particularly piperidine. Piperidine is a highly flammable, toxic, and corrosive substance.[9][10]

Hazard Identification
  • Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin, based on piperidine data.[9]

  • Corrosivity: May cause skin burns and severe eye damage.[10]

  • Flammability: The precursor piperidine is highly flammable; the final compound should be kept away from ignition sources.

Recommended Handling Protocol
  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with side shields at all times.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Static Discharge: For large-scale work, ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.[9]

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from heat, sparks, open flames, and strong oxidizing agents.

Potential Applications and Future Directions

The (4-propylphenyl)(piperidin-1-yl)methanone structure is a valuable asset for chemical and pharmaceutical research. The benzoylpiperidine scaffold is a well-established pharmacophore found in drugs targeting the central nervous system, as well as in antiviral and anticancer agents.[2][3] The 4-propyl substitution increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and potentially improve its pharmacokinetic profile.

Future research involving this compound could include:

  • Screening for Biological Activity: Evaluating the molecule in a diverse range of biological assays, particularly those related to GPCRs, ion channels, and enzymes where similar structures have shown activity.

  • Use as a Synthetic Intermediate: Employing it as a building block for more complex molecules, where the piperidine or phenyl ring can be further functionalized.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by varying the substituent on the phenyl ring or modifying the piperidine ring to probe the structural requirements for a specific biological activity.

By providing this detailed technical framework, we hope to enable researchers to safely synthesize, characterize, and explore the full potential of this promising chemical entity.

References

  • Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 803657, (4-Methylpiperidin-1-yl)-(4-phenylphenyl)methanone. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 226102, Phenyl(piperidin-4-yl)methanone. [Link]

  • ResearchGate. (2025). Synthesis, structure elucidation, spectroscopic analysis, thermal and NLO properties of A new piperidine derivative – (4-Methylphenyl) (4-methylpiperidin-1-yl) methanone. [Link]

  • G. A. Gnanendra, et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Antibodies. 4-Piperidinopiperidine Safety Data Sheet. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2740588, (4-Methoxyphenyl)(piperidin-4-yl)methanone. [Link]

  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • PubMed. (2013). Piperidin-4-one: the potential pharmacophore. [Link]

  • ResearchGate. (n.d.). The benzoylpiperidine fragment (phenyl(piperdin-4-yl)methanone, in the red square) and the structures of two representative 5-HT2A antagonists, ketanserin (1) and altanserin (2), with the benzoylpiperidine fragment highlighted in red. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1520212, Piperidin-4-yl(pyrrolidin-1-yl)methanone. [Link]

  • SpectraBase. (2-(4-(aminomethyl)phenyl)thiazol-4-yl)(piperidin-1-yl)methanone - MS (GC) - Spectrum. [Link]

  • ResearchGate. (2025). Crystal growth and characterization of new nonlinear optical piperidine derivative: (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone. [Link]

Sources

An In-depth Technical Guide to the Identification of Novel Piperidine-Based Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Evolving Landscape of Novel Psychoactive Substances

The world of novel psychoactive substances (NPS) is in a constant state of flux, with clandestine laboratories continuously altering chemical structures to circumvent legislation and create new products.[1] Within this dynamic environment, synthetic cannabinoid receptor agonists (SCRAs) represent the largest and most structurally diverse class of NPS.[2] While early generations of SCRAs were largely based on indole and indazole cores, we are now witnessing the prominent emergence of compounds incorporating a piperidine scaffold. This guide serves as a technical deep-dive for researchers, forensic chemists, and drug development professionals, providing the necessary framework to identify, characterize, and understand this new wave of synthetic cannabinoids.

This document moves beyond a simple recitation of protocols. It is designed to provide a logical and scientifically-grounded narrative, explaining not just how to identify these compounds, but why certain analytical and synthetic strategies are employed. By understanding the underlying chemistry and pharmacology, we can build a more robust and predictive framework for identifying the piperidine-based SCRAs of tomorrow.

Chapter 1: The Piperidine Scaffold - A Privileged Structure in Cannabinoid Design

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in medicinal chemistry and is found in numerous pharmaceuticals and natural alkaloids.[3][4] Its prevalence is due to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations, which are crucial for precise interactions with biological targets.[4][5][6]

In the context of synthetic cannabinoids, the piperidine moiety offers several advantages to clandestine chemists:

  • Structural Mimicry and Receptor Interaction: The piperidine ring can serve as a bioisosteric replacement for other cyclic systems, effectively mimicking the spatial and electronic features necessary for binding to cannabinoid receptors, primarily the CB1 receptor located in the central nervous system.[7][8]

  • Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, influencing the compound's solubility, membrane permeability, and overall pharmacokinetic profile.

  • Synthetic Accessibility: Piperidine and its derivatives are readily available chemical building blocks, and a vast body of literature exists on their synthesis and modification, making them attractive starting points for illicit drug synthesis.[3][9][10]

The incorporation of the piperidine scaffold represents a significant structural departure from "classical" cannabinoids like THC and earlier synthetic cannabinoids like the JWH series, which were primarily aminoalkylindoles.[11][12] This structural evolution necessitates a re-evaluation of our analytical and predictive strategies.

Chapter 2: Synthetic Pathways - Understanding the "How" to Predict the "What"

A proactive approach to NPS identification requires an understanding of the likely synthetic routes employed in their production. By anticipating the precursors and reaction types, analytical chemists can better predict the structures of novel compounds and their potential byproducts. The synthesis of piperidine-containing compounds is a well-established field of organic chemistry, with numerous methods available.[3]

Common synthetic strategies for constructing the piperidine core or attaching it to a larger scaffold include:

  • Reductive Amination: A widely used method involving the reaction of a ketone or aldehyde with an amine (or ammonia) in the presence of a reducing agent. This is a versatile approach for creating substituted piperidines.[3]

  • Cyclization Reactions: Intramolecular reactions, such as the cyclization of alkenes or the annulation of smaller rings, can be employed to form the piperidine ring system.[3] These methods can be catalyzed by various transition metals like gold, palladium, or iridium.[3]

  • Nucleophilic Substitution: Pre-formed piperidine can be readily attached to a core structure via nucleophilic substitution reactions, where the nitrogen atom of piperidine acts as the nucleophile.

Exemplar Synthetic Workflow: Hypothetical Piperidine-Based SCRA

To illustrate a plausible synthetic route, let's consider the synthesis of a hypothetical piperidine-containing SCRA. The following protocol is a generalized representation and should be adapted based on the specific target molecule.

Experimental Protocol: Two-Step Synthesis of a Model Piperidine-SCRA

Step 1: Acylation of Piperidine

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution. The purpose of the base is to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

  • Acyl Chloride Addition: Slowly add the desired acyl chloride (e.g., a benzoyl chloride derivative, 1.0 equivalent) dropwise to the cooled solution (0 °C). The acyl chloride provides the core structure that will be linked to the piperidine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the acylated piperidine intermediate.

Step 2: Alkylation of the Core Structure

  • Deprotonation: Dissolve the acylated piperidine intermediate (1.0 equivalent) in a polar aprotic solvent like dimethylformamide (DMF). Add a strong base, such as sodium hydride (1.1 equivalents), to deprotonate a suitable position on the core structure, creating a nucleophile.

  • Alkylating Agent Addition: Add the desired alkylating agent (e.g., an alkyl halide, 1.0 equivalent) to the reaction mixture. This step attaches the "tail" region of the SCRA, which is crucial for cannabinoid receptor affinity.

  • Reaction Monitoring and Workup: Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC. The workup procedure is similar to Step 1, involving quenching, extraction, and purification to yield the final piperidine-based SCRA.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Alkylation Piperidine Piperidine Reaction1 Nucleophilic Acyl Substitution Piperidine->Reaction1 AcylChloride Acyl Chloride Derivative AcylChloride->Reaction1 Base Triethylamine Base->Reaction1 Acylated_Intermediate Acylated Piperidine Intermediate Reaction1->Acylated_Intermediate StrongBase Sodium Hydride Reaction2 Nucleophilic Alkylation StrongBase->Reaction2 AlkylHalide Alkyl Halide ('Tail') AlkylHalide->Reaction2 Final_Product Final Piperidine-SCRA Acylated_Intermediate_ref Acylated Piperidine Intermediate Acylated_Intermediate_ref->Reaction2 Reaction2->Final_Product

Caption: Generalized synthetic workflow for a piperidine-based SCRA.

Chapter 3: Analytical Identification and Characterization

The structural diversity of piperidine-based SCRAs requires a multi-faceted analytical approach for unambiguous identification. Relying on a single technique is often insufficient, especially for novel compounds not present in spectral libraries.[2] An integrated workflow utilizing chromatographic and spectroscopic methods is essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a workhorse in forensic laboratories for the routine screening of seized materials.[2] Its high separation efficiency and ability to generate reproducible mass spectra make it an invaluable first-pass analytical tool.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Extract a small amount (e.g., 10-20 mg) of the herbal material or powder with a suitable organic solvent like methanol or chloroform.[2] Sonicate for 10-15 minutes to ensure efficient extraction.[2]

  • Filtration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter.

  • Injection: Inject a 1 µL aliquot of the filtered extract into the GC-MS system.

  • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C), and hold for several minutes to ensure elution of all components.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-600.

Interpretation of Mass Spectra: The fragmentation patterns of piperidine-based SCRAs are often characterized by cleavages at the bonds adjacent to the piperidine nitrogen. The piperidine ring itself can undergo characteristic fragmentation. Identifying these key fragment ions is crucial for preliminary structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For complex matrices or thermally labile compounds, LC-MS/MS is often superior to GC-MS.[13] It provides high sensitivity and selectivity, and the use of tandem mass spectrometry (MS/MS) allows for the generation of fragment ions from a specific precursor ion, which is highly specific for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS and LC-MS/MS are excellent for screening and preliminary identification, NMR spectroscopy is the gold standard for the unambiguous structural elucidation of novel compounds.[2][14] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: NMR Analysis
  • Sample Preparation: For pure compounds, dissolve 1-5 mg in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For extracts, a simple filtration may suffice for initial screening, a method sometimes referred to as 'Dirty' NMR.[15]

  • ¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals provide information on the number and connectivity of protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): For complex structures, two-dimensional NMR experiments are essential to establish the complete bonding framework of the molecule.

G cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis cluster_nmr NMR Elucidation Seized_Material Seized Material (Herbal, Powder, etc.) Extraction Solvent Extraction (Methanol/Chloroform) Seized_Material->Extraction Filtration Filtration Extraction->Filtration GC_MS GC-MS Screening Filtration->GC_MS LC_MSMS LC-MS/MS Confirmation Filtration->LC_MSMS Library_Search Spectral Library Search GC_MS->Library_Search Tentative_ID Tentative Identification Library_Search->Tentative_ID Match No_Match No_Match Library_Search->No_Match No Match / Novel? Tentative_ID->LC_MSMS No_Match->LC_MSMS HRMS High-Resolution MS (Elemental Formula) LC_MSMS->HRMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) HRMS->NMR Structure_Elucidation Unambiguous Structure NMR->Structure_Elucidation Final_ID Confirmed Identification Structure_Elucidation->Final_ID

Caption: Integrated analytical workflow for novel SCRA identification.

Chapter 4: Pharmacology and Toxicology - A Shift in Potency and Effect

A critical aspect of identifying novel SCRAs is understanding their potential pharmacological and toxicological effects. Unlike Δ⁹-THC, the primary psychoactive component in cannabis which acts as a partial agonist at cannabinoid receptors, most synthetic cannabinoids are full agonists.[16][17][18] This means they can elicit a much stronger and more intense response at the CB1 and CB2 receptors, leading to a higher potential for severe adverse effects.[16]

Mechanism of Action
  • Receptor Binding: Piperidine-based SCRAs, like other synthetic cannabinoids, bind to and activate CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[8]

  • G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of intracellular G-proteins.

  • Downstream Signaling: The activated G-protein inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). It also modulates ion channels, such as inhibiting calcium channels and activating potassium channels. This cascade of events ultimately alters neuronal excitability, producing the characteristic psychoactive effects.

The high potency and efficacy of many SCRAs can lead to a range of severe toxicological outcomes not typically associated with cannabis use, including psychosis, seizures, cardiotoxicity, and renal damage.[16] Furthermore, active metabolites of these compounds can also bind to cannabinoid receptors, potentially prolonging and intensifying the toxic effects.[17][18]

G SCRA Piperidine-SCRA (Full Agonist) CB1_Receptor CB1 Receptor (GPCR) SCRA->CB1_Receptor Binds & Activates G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Ca_Channel ↓ Ca²⁺ Influx Ion_Channels->Ca_Channel K_Channel ↑ K⁺ Efflux Ion_Channels->K_Channel Neuronal_Activity ↓ Neuronal Excitability Ca_Channel->Neuronal_Activity K_Channel->Neuronal_Activity Psychoactive_Effects Psychoactive & Toxic Effects Neuronal_Activity->Psychoactive_Effects

Caption: Simplified CB1 receptor signaling pathway upon SCRA binding.

Conclusion and Future Perspectives

The emergence of piperidine-based synthetic cannabinoids underscores the necessity for agile and sophisticated analytical methodologies in forensic and research laboratories. Understanding the plausible synthetic routes provides a predictive advantage, while a combination of orthogonal analytical techniques—GC-MS for screening, LC-MS/MS for confirmation, and NMR for definitive structural elucidation—is required for confident identification.

The high potency of these full receptor agonists presents a significant public health risk, and the continued characterization of their pharmacological and toxicological profiles is paramount. As the landscape of NPS continues to evolve, a deep, mechanistic understanding of the chemistry and biology of these compounds will remain our most effective tool in addressing the challenges they pose.

References

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  • Tai, S., & Fantegrossi, W. E. (2017). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. PubMed. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC. [Link]

  • Laserna, I., et al. (n.d.). Structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Synthetic cannabinoids. Wikipedia. [Link]

  • Technology Networks. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Technology Networks. [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

  • Moodley, K. (2014). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • Baimenov, A., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules. [Link]

  • CORDIS | European Commission. (2017). Novel approach for drug synthesis. CORDIS. [Link]

  • SlidePlayer. (2020). Recreational Synthetic Cannabinoids: History and Deleterious Neuropsychiatric Effects. SlidePlayer. [Link]

  • Prather, P. L., & Paul, L. B. (2011). Hijacking of Basic Research: The Case of Synthetic Cannabinoids. The Behavior Analyst. [Link]

  • Royal Society of Chemistry. (n.d.). 'Dirty' NMR as a tool for the rapid identification of synthetic cannabinoids in herbal samples. Royal Society of Chemistry. [Link]

  • Spectroscopy Online. (2015). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. Spectroscopy Online. [Link]

  • ResearchGate. (n.d.). Evolution of Synthetic Cannabinoid Structures. ResearchGate. [Link]

  • Tai, S., & Fantegrossi, W. E. (2014). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. Current Addiction Reports. [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Piperidine-Based Research Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The proliferation of piperidine-based research chemicals—specifically synthetic opioids (fentanyl analogs) and stimulants (methylphenidate/benzylpiperidine derivatives)—presents a unique analytical challenge. These compounds possess a secondary or tertiary amine within a saturated ring, resulting in high basicity (


).

In standard Reversed-Phase HPLC (RP-HPLC), these moieties interact strongly with residual silanol groups on silica stationary phases, leading to severe peak tailing, retention variability, and poor resolution. This Application Note details a High-pH Reversed-Phase Strategy utilizing hybrid-particle column technology. This approach neutralizes the basic analytes, maximizing hydrophobic retention and peak symmetry while maintaining compatibility with Mass Spectrometry (MS) detection.

The "Piperidine Problem": Mechanistic Insight

To develop a robust method, one must understand the causality of failure in standard methods.

The Silanol Interaction

Standard silica columns possess acidic silanol groups (


).[1] At neutral or weak acidic pH (pH 4–6), these silanols deprotonate to form 

. Simultaneously, the basic piperidine nitrogen becomes protonated (

).
  • Result: An ion-exchange mechanism occurs secondary to the hydrophobic interaction. The cationic drug "sticks" to the anionic silanol.

  • Symptom: Kinetic lag in desorption causes "Peak Tailing" (Asymmetry factor

    
    ).
    
The Solution: pH Manipulation

We can disrupt this interaction via two pathways:

  • Low pH (< 2.5): Suppresses silanol ionization (

    
    ). Drawback: Basic analytes are fully charged, reducing retention on C18 and causing early elution with matrix interferences.
    
  • High pH (> 9.5): Suppresses analyte ionization (Free base form). Benefit: The neutral analyte retains strongly on C18 via hydrophobic interactions, and the high concentration of buffer cations competes for any remaining active silanols. This is the preferred strategy for piperidines.

Method Development Workflow

The following decision tree outlines the logical progression for selecting the optimal separation conditions.

MethodDevelopment Start Start: Analyte Characterization (Calculate pKa) ColumnSel Select Stationary Phase (Must be High-pH Stable) Start->ColumnSel MobilePhase Mobile Phase Selection (pH > pKa + 1) ColumnSel->MobilePhase Hybrid Particle (BEH/Gemini) Screening Gradient Screening (5% to 95% B) MobilePhase->Screening 10mM NH4HCO3 (pH 10) Eval Evaluate Peak Shape (Tailing Factor < 1.2?) Screening->Eval Eval->MobilePhase No (Adjust Buffer/Modifier) Optimize Optimize Gradient & Temp Eval->Optimize Yes Final Final Validation Optimize->Final

Figure 1: Strategic workflow for developing methods for basic piperidine analytes. Note the critical loop at the evaluation stage focusing on peak symmetry.

Experimental Protocol: High-pH Screening Method

This protocol is designed as a "Universal Screen" for piperidine-based NPS. It utilizes a hybrid silica column (Ethylene Bridged Hybrid) capable of withstanding pH 12, allowing the analytes to exist in their neutral, free-base state.

Materials & Reagents
  • Stationary Phase: Waters XBridge BEH C18 (or equivalent hybrid column),

    
     mm, 2.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: LC-MS Grade Acetonitrile (MeCN).

  • Needle Wash: 90:10 MeCN:Water (Critical to prevent carryover of sticky bases).

Instrument Parameters
ParameterSettingRationale
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1mm ID columns.
Column Temp 40°CReduces mobile phase viscosity; improves mass transfer.
Injection Vol 2.0 µLLow volume prevents solvent effects (peak fronting).
Detection UV (210 nm) & MS210 nm captures the piperidine ring absorption; MS for ID.
Gradient Profile
Time (min)% Mobile Phase BCurveDescription
0.005InitialEquilibrate highly polar impurities.
1.005LinearHold to trap early eluters.
8.0095LinearBallistic gradient to elute hydrophobic parents.
10.0095LinearColumn wash.
10.105StepReturn to initial conditions.
13.005LinearRe-equilibration (Critical).
Step-by-Step Procedure
  • Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1L Water. Add conc.

    
     dropwise until pH reaches 10.0 
    
    
    
    0.1. Filter through 0.2 µm nylon filter.
  • System Passivation: Flush LC system with 100% MeCN followed by Water to remove any previous acidic buffer residues.

  • Column Conditioning: Install the Hybrid C18 column. Flush with 100% B for 10 mins, then equilibrate with initial conditions (95% A / 5% B) for 20 mins.

  • Blank Injection: Inject Mobile Phase A to ensure baseline stability.

  • Standard Injection: Inject a 10 µg/mL standard of the target piperidine (e.g., Fentanyl).

  • Assessment: Calculate Tailing Factor (

    
    ).[2] If 
    
    
    
    , increase buffer concentration to 20 mM.

Validation Criteria & Quality Control

To ensure the method is trustworthy (E-E-A-T principle), the following system suitability parameters must be met before routine analysis.

ParameterAcceptance CriteriaScientific Justification
Tailing Factor (

)

Ensures no secondary silanol interactions are occurring.
Retention Factor (

)

Ensures analyte is separated from the void volume (unretained matrix).
Resolution (

)

Critical for separating structural isomers (e.g., cis/trans-3-methylfentanyl).
Precision (RSD)

Validates pump stability and injector accuracy.

Troubleshooting Guide for Piperidines

When the protocol fails, refer to this mechanistic troubleshooting table.

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Secondary Silanol Interaction1. Verify pH is > 9.5.2. Add "Sacrificial Base" (e.g., 5mM Triethylamine) if using UV only.3. Switch to a fresh Hybrid column.
Split Peaks Wrong Solvent StrengthSample diluent is stronger than Mobile Phase A. Dilute sample in 90% Water / 10% MeCN.
Retention Shift pH InstabilityAmmonium Bicarbonate is volatile. Prepare fresh buffer daily and cap bottles tightly.
High Backpressure Salt PrecipitationEnsure MeCN and Buffer are not mixed in lines > 95% organic. Check mixing tee.

Isomeric Separation Pathway (Advanced)

For separating diastereomers (e.g., cis vs trans isomers of methylfentanyl), a simple C18 chain is often insufficient. The following diagram illustrates the interaction mechanism required for isomeric resolution.

IsomerSeparation Mixture Isomeric Mixture (Cis/Trans) C18 C18 Column (Hydrophobic Only) Mixture->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction) Mixture->Phenyl Result1 Co-elution (Poor Resolution) C18->Result1 Similar Hydrophobicity Result2 Baseline Separation (Steric Selectivity) Phenyl->Result2 Differential Pi-Stacking

Figure 2: Mechanism for selecting Phenyl-Hexyl phases when C18 fails to resolve structural isomers.

References

  • United Nations Office on Drugs and Crime (UNODC). (2017).[3][4] Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Retrieved from [Link]

  • McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. Retrieved from [Link]

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in Friedel-Crafts acylation of piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Friedel-Crafts Acylation of Piperidine Derivatives Department: Process Chemistry & Catalysis Support Last Updated: February 26, 2026

Executive Summary: The "Lewis Acid Sink"

Issue: Users consistently report <10% yields or complete reaction failure when attempting Friedel-Crafts (FC) acylation on phenyl-piperidine scaffolds using standard protocols (1.0–1.2 equiv. Lewis Acid).[1][2][3][4][5][6]

Root Cause: Piperidines are strong Lewis bases. The secondary or tertiary amine nitrogen reacts faster with the Lewis Acid (LA) catalyst (e.g., AlCl₃) than the acyl chloride does. This creates two critical failure modes:

  • Catalyst Sequestration: The nitrogen "traps" the catalyst, requiring stoichiometric excess to even generate the acylium electrophile.

  • Electronic Deactivation: The resulting N-AlCl₃ complex places a formal positive charge on the nitrogen. This transforms the piperidine substituent from an activating group (weakly donating) into a strongly deactivating ammonium-like species (strongly withdrawing), shutting down the nucleophilicity of the attached aromatic ring.

Diagnostic & Troubleshooting (Q&A)

Q1: I used 1.1 equivalents of AlCl₃ as per standard textbook protocols. Why is my starting material 100% unreacted?

A: You have inadvertently performed an acid-base reaction, not a catalytic one. In standard FC acylation, AlCl₃ is catalytic or sub-stoichiometric relative to the substrate if the product doesn't complex. However, with piperidines, the basic nitrogen coordinates 1 equivalent of AlCl₃ immediately.

  • The Math: If you have 1.0 mol substrate and add 1.1 mol AlCl₃, 1.0 mol of AlCl₃ is instantly consumed by the nitrogen. You are left with 0.1 mol AlCl₃ to activate your acyl chloride. This is insufficient to drive the reaction, especially since the product ketone also complexes with AlCl₃.[1]

  • The Fix: You must account for the "Nitrogen Tax." Use at least 2.5 to 3.5 equivalents of AlCl₃:

    • 1 eq for the Nitrogen.

    • 1 eq for the Acyl Chloride (to form the acylium ion).

    • 1 eq for the Product (ketone complexation).

    • 0.5 eq excess to maintain catalytic cycles.

Q2: I increased AlCl₃ to 3.0 equivalents, but the reaction is still extremely slow/low-yielding. Why?

A: You have solved the stoichiometry, but hit the "Electronic Wall." Once the nitrogen complexes with AlCl₃ (or is protonated by HCl byproduct), it becomes a cationic ammonium species (


).
  • Effect: This positive charge exerts a powerful inductive electron-withdrawing effect (-I) on the attached phenyl ring.

  • Result: The ring becomes electron-deficient (deactivated), similar to nitrobenzene. Friedel-Crafts acylation generally fails on rings more deactivated than chlorobenzene.

  • The Fix: You must mask the nitrogen's basicity before the FC step (see Protocol A below) or use superacidic conditions to overcome the deactivation (see Protocol B).

Q3: Will the acylation occur at the para or meta position?

A: This depends entirely on your conditions.

  • Free Amine (Acidic Conditions): The protonated/complexed amine is electron-withdrawing and meta-directing .

  • N-Protected (e.g., N-Acetyl): The amide nitrogen is electron-donating (via resonance) and ortho/para-directing .

  • Warning: If you are getting a mixture of isomers, your protection might be labile, or you have incomplete complexation.

Visualization: The Failure Mechanism

The following diagram illustrates why standard conditions fail (The "Trap") and how the electronic deactivation occurs.

FC_Failure_Mechanism Substrate Phenyl-Piperidine (Nucleophilic Ring) Complex N-AlCl3 Complex (The 'Trap') Substrate->Complex Fast Acid-Base Rxn (k1 >> k2) AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex 1.0 eq Consumed Acylium Acylium Ion (R-C=O)+ AlCl3->Acylium Remaining AlCl3 (If any) Deactivation Deactivated Ring (Electron Deficient) Complex->Deactivation Inductive Effect (+ charge) NoRxn REACTION FAILS (Nucleophile too weak) Deactivation->NoRxn Acylium->NoRxn Cannot attack deactivated ring

Caption: Figure 1. The "Lewis Acid Sink" mechanism showing how amine complexation consumes the catalyst and deactivates the aromatic ring.

Validated Protocols

Protocol A: The "Shield & Strike" (Recommended)

Strategy: N-acylation protects the nitrogen, reducing basicity and directing the FC reaction to the para position.

  • Step 1: N-Protection

    • React phenylpiperidine with Acetic Anhydride (

      
      ) or Boc-anhydride.
      
    • Why: Converts the amine to an amide/carbamate. The lone pair is now delocalized into the carbonyl, preventing strong AlCl₃ complexation.

  • Step 2: Friedel-Crafts Acylation

    • Reagents: N-Acetyl-4-phenylpiperidine (1.0 eq), Acyl Chloride (1.2 eq), AlCl₃ (2.5 eq).

    • Solvent: DCM or 1,2-Dichloroethane (DCE).

    • Procedure:

      • Suspend AlCl₃ in DCM at 0°C.

      • Add Acyl Chloride dropwise (forms Acylium complex).

      • Add N-protected substrate slowly.

      • Warm to reflux (DCM: 40°C, DCE: 83°C) for 2-4 hours.

    • Quench: Pour into ice/HCl.

  • Step 3: Deprotection (Optional)

    • Acidic hydrolysis (6N HCl, reflux) to recover the free amine if needed.

Protocol B: The "Brute Force" (Superacid Media)

Strategy: Use Triflic Acid (TfOH) to generate a "superelectrophile" capable of attacking even the deactivated protonated ring. This avoids AlCl₃ entirely.

  • Reagents: Substrate (1.0 eq), Carboxylic Acid (1.0 eq), Triflic Acid (TfOH) (Excess, solvent/catalyst).

  • Mechanism: TfOH protonates the carboxylic acid to form a highly reactive dicationic species or acylium ion that is potent enough to attack the deactivated ring [1].

  • Procedure:

    • Dissolve carboxylic acid precursor in neat TfOH (Caution: Fuming, corrosive).

    • Add phenylpiperidine substrate.

    • Heat to 60-80°C in a sealed tube.

    • Note: This often yields the meta isomer due to the directing effect of the protonated amine.

Data & Comparison

VariableStandard ProtocolOptimized Protocol A (N-Protect)Optimized Protocol B (Superacid)
Lewis Acid AlCl₃ (1.1 eq)AlCl₃ (2.5 - 3.0 eq)TfOH (Solvent/Excess)
N-State Free Amine (Basic)Amide (Neutral/Non-basic)Protonated (Cationic)
Ring Electronics Deactivated (-I effect)Activated (Resonance)Deactivated (-I effect)
Regioselectivity N/A (No Rxn)Para (Major)Meta (Major)
Typical Yield < 5%65 - 85%40 - 60%

Optimization Decision Tree

Optimization_Tree Start Start: Low Yield Acylation CheckN Is the Nitrogen Protected? Start->CheckN No No (Free Amine) CheckN->No Yes Yes (Amide/Carbamate) CheckN->Yes CanProtect Can you protect it (e.g. Acetyl/Boc)? No->CanProtect ActionProtect Use Protocol A (Protect -> FC -> Deprotect) CanProtect->ActionProtect Yes ActionSuper Use Protocol B (TfOH Superacid) CanProtect->ActionSuper No (Must stay free) CheckEq Check AlCl3 Stoichiometry Yes->CheckEq ActionStoich Ensure >2.5 eq AlCl3 (Account for C=O complex) CheckEq->ActionStoich

Caption: Figure 2. Decision tree for selecting the correct optimization pathway based on substrate constraints.

References

  • Olah, G. A. , et al. (2009).[7] Superacid Chemistry. Wiley-Interscience. (Detailed discussions on superelectrophiles and acylation in TfOH).

  • Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.
  • Pearson, D. E., & Buehler, C. A. (1974). "Friedel-Crafts Acylation with Little or No Catalyst." Synthesis, 1974(07), 455-471. (Discusses alternative activation modes).

  • Klumpp, D. A. (2005). "Superelectrophiles."[7][8] Aldrichimica Acta, 38(1). (Review of dicationic electrophiles in superacid media for deactivated rings).

Sources

Technical Support Center: Minimizing Side Reactions During the Acylation of Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into one of the most fundamental reactions in synthetic chemistry: the acylation of piperidine. Our goal is to move beyond simple protocols and equip you with the understanding to troubleshoot and optimize your reactions effectively, ensuring high yields and purity.

This center is structured as a series of questions and answers, addressing common challenges and providing evidence-based solutions to minimize side reactions.

Foundational Questions (FAQs)

Q1: What is the primary mechanism of piperidine acylation, and what are the most common competing side reactions?

The primary, desired reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of piperidine (a secondary amine) attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to form the N-acylated piperidine product.[1][2] A base is typically required to neutralize the acidic byproduct (like HCl) generated during the reaction.[3][4]

However, several side reactions can compete with this primary pathway, reducing yield and complicating purification:

  • Hydrolysis of the Acylating Agent: Highly reactive acylating agents, particularly acyl chlorides and anhydrides, can rapidly react with any trace water in the solvent, reagents, or on the glassware.[5][6][7] This non-productive pathway consumes the acylating agent and forms the corresponding carboxylic acid, which can be difficult to separate from the desired amide product.

  • Reaction with Nucleophilic Base or Solvent: If the base used is also nucleophilic (e.g., triethylamine, pyridine), it can compete with piperidine in attacking the acylating agent.[8][9] Similarly, nucleophilic solvents can react, though this is less common with standard inert solvents like DCM or THF.[10]

  • Formation of Byproducts from the Base: Triethylamine, a common base, can react with acyl chlorides containing an α-proton to form ketene intermediates, which can lead to other unwanted products.[8]

Below is a diagram illustrating the desired N-acylation pathway versus the competing hydrolysis side reaction.

G cluster_main Desired N-Acylation Pathway cluster_side Side Reaction: Hydrolysis Piperidine Piperidine (Nucleophile) Tetrahedral_Int Tetrahedral Intermediate Piperidine->Tetrahedral_Int Attack AcylChloride R-COCl (Electrophile) AcylChloride->Tetrahedral_Int AcylChloride_side R-COCl (Electrophile) Product N-Acyl Piperidine (Product) + HCl Tetrahedral_Int->Product Collapse Salt Base-HCl Salt Product->Salt Base Base (e.g., DIPEA) Base->Salt Neutralization Hydrolysis_Int Tetrahedral Intermediate AcylChloride_side->Hydrolysis_Int Water H₂O (Trace Moisture) Water->Hydrolysis_Int Attack CarboxylicAcid Carboxylic Acid (Byproduct) + HCl Hydrolysis_Int->CarboxylicAcid Collapse

Caption: Desired N-acylation vs. competing hydrolysis pathway.
Q2: My acylation is sluggish or incomplete, resulting in low yield and unreacted starting material. What are the likely causes?

An incomplete reaction is a common issue that can often be traced back to several key factors:

  • Insufficient Reactivity: The acylating agent may not be reactive enough for the specific piperidine substrate, especially if the piperidine is sterically hindered.[10] Acid anhydrides are generally less reactive than acyl chlorides.[4]

  • Inadequate Acid Scavenging: The reaction generates an acid (e.g., HCl). If the base is not effective at neutralizing this acid, the acid will protonate the starting piperidine, forming an ammonium salt.[3][11] This salt is no longer nucleophilic, effectively halting the reaction.

  • Poor Solubility: If any of the reactants (piperidine, acylating agent, or base) are not fully dissolved in the chosen solvent, the reaction will be slow and inefficient due to the heterogeneous mixture.[12]

  • Low Temperature: While cooling is often used to control exothermic reactions, excessively low temperatures can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.

Q3: I'm observing significant byproduct formation. How do I identify and mitigate it?

Byproduct formation is the primary challenge to achieving high purity. The first step is identification, typically via analytical techniques like LC-MS, NMR, and IR spectroscopy. Once identified, the mitigation strategy depends on the byproduct's identity:

  • Carboxylic Acid Byproduct: This almost certainly points to hydrolysis of the acylating agent. The solution is to rigorously exclude water. Use anhydrous solvents, dry glassware in an oven, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Unexpected High Molecular Weight Species: This could indicate a reaction with the base or solvent. If using a nucleophilic base like triethylamine, consider switching to a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[8][9][13]

  • Over-acylation: While piperidine itself cannot be di-acylated on the nitrogen, if the piperidine starting material has other nucleophilic functional groups (like a hydroxyl group), these can also be acylated.[10] This can be addressed by using protecting groups or by carefully controlling the stoichiometry of the acylating agent.

Troubleshooting Guide: Specific Issues & Solutions

This section provides a deeper dive into specific problems and offers targeted solutions and protocols.

Issue 1: The Dominant Side Reaction is Hydrolysis of the Acylating Agent

Q: My main impurity is the carboxylic acid corresponding to my acyl chloride. I'm using a standard protocol with DCM and a tertiary amine base. What's going wrong?

A: This is a classic moisture problem. Acyl chlorides are highly susceptible to hydrolysis.[6] The rate of hydrolysis can be competitive with the rate of aminolysis, especially if the amine is sterically hindered or if there are significant traces of water present.

Solution: Implement Rigorous Anhydrous Conditions.

  • Glassware: Oven-dry all glassware (120 °C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas.

  • Solvents: Use a freshly opened bottle of an anhydrous solvent or purify the solvent using an appropriate drying method (e.g., distillation from CaH₂ for DCM or a solvent purification system).

  • Reagents: Ensure piperidine and the base are dry. If necessary, distill them or store them over molecular sieves.

  • Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas like nitrogen or argon. Use septa and syringes for reagent transfers.

Issue 2: The Choice of Base is Causing Problems

Q: I switched to anhydrous conditions, but I'm still getting a complex mixture of byproducts. Could my base, triethylamine (TEA), be the issue?

A: Yes, TEA can be problematic. While it is an effective acid scavenger, it is also somewhat nucleophilic due to its relatively small steric profile.[9] It can be acylated by highly reactive acylating agents, leading to the formation of an acyl-triethylammonium salt, which can complicate the reaction and purification. For acylating agents with α-protons, TEA can also promote the formation of ketene byproducts.[8]

Solution: Switch to a Non-Nucleophilic, Sterically Hindered Base.

The preferred base for many modern acylation reactions is N,N-Diisopropylethylamine (DIPEA or Hünig's base) . The bulky isopropyl groups effectively shield the nitrogen atom, making it a very poor nucleophile while maintaining strong basicity.[8][9][13]

FeatureTriethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)
pKa of Conjugate Acid ~10.75~10.9
Nucleophilicity ModerateVery Low (Sterically Hindered)[9]
Boiling Point 89.5 °C127 °C
Side Reaction Potential Can be acylated; can form ketenes.[8][9]Minimal nucleophilic side reactions.
Issue 3: My Substrate is Sensitive to Harsh Reagents

Q: My piperidine derivative is complex and has sensitive functional groups. Acyl chlorides are too harsh and lead to degradation. What are some milder acylation methods?

A: When dealing with sensitive substrates, moving away from highly reactive acyl chlorides is essential. The best approach is to use a carboxylic acid activated in situ with a modern coupling reagent.

Solution: Employ Amide Coupling Reagents.

Coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU activate a carboxylic acid to form a highly reactive intermediate that readily couples with the amine.[14][15][16] This method is much milder, operates at or below room temperature, and avoids the generation of harsh acidic byproducts.

  • EDC/HOBt Method: EDC, often used with an additive like HOBt (1-Hydroxybenzotriazole), is a popular choice.[16] A key advantage of EDC is that its urea byproduct is water-soluble, making purification significantly easier via a simple aqueous workup.[15]

  • Catalytic DMAP: For sluggish reactions, adding a catalytic amount (1-5 mol%) of DMAP (4-Dimethylaminopyridine) can dramatically accelerate the reaction.[17][18] DMAP is a hyper-nucleophilic catalyst that forms a highly reactive N-acylpyridinium intermediate.[19]

Optimized Protocols & Workflows

Protocol 1: Robust Acylation using Schotten-Baumann Conditions

This classic biphasic method is excellent for simple, robust acylations and is effective at minimizing hydrolysis because the highly reactive acyl chloride resides primarily in the organic phase, while the base (NaOH) is in the aqueous phase.[2][20][21]

  • Setup: In a round-bottom flask, dissolve piperidine (1.0 eq) in an organic solvent like dichloromethane (DCM) or diethyl ether.

  • Aqueous Base: Add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 2-3 eq).

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

  • Addition: Add the acyl chloride (1.05-1.1 eq), either neat or dissolved in a small amount of the same organic solvent, dropwise over 15-30 minutes.

  • Reaction: Allow the reaction to stir vigorously at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC or LC-MS.

  • Workup: Separate the organic layer. Wash with water, dilute acid (e.g., 1 M HCl) to remove any remaining base, and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Mild Acylation using EDC Coupling

This protocol is ideal for sensitive substrates where an acyl chloride is not suitable.[15]

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), piperidine (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C.

  • Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography if necessary.

Experimental Optimization Workflow

When faced with a new piperidine acylation, a systematic approach is key. The following workflow can guide your optimization process.

G start Start: Acylation of New Piperidine q1 Is the substrate sensitive? start->q1 acyl_chloride Use Acyl Chloride Protocol (e.g., Schotten-Baumann) q1->acyl_chloride No coupling_agent Use Milder Coupling Protocol (e.g., EDC/HOBt) q1->coupling_agent Yes q2 Is the reaction clean & high-yielding? acyl_chloride->q2 coupling_agent->q2 success Success! Proceed to Scale-up. q2->success Yes troubleshoot Troubleshoot Reaction q2->troubleshoot No check_moisture Check for Hydrolysis: Implement rigorous anhydrous conditions. troubleshoot->check_moisture check_base Check for Base-Related Byproducts: Switch TEA -> DIPEA. troubleshoot->check_base check_reactivity Incomplete Reaction: - Increase temperature slightly - Add catalytic DMAP - Increase reaction time troubleshoot->check_reactivity check_moisture->q2 Re-run check_base->q2 Re-run check_reactivity->q2 Re-run

Caption: A decision workflow for optimizing piperidine acylation.

References

  • Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What. Brainly. Available at: [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available at: [Link]

  • 24.7: Reactions of Amines. Chemistry LibreTexts. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

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Technical Support Center: Strategies for Increasing Metabolic Stability of Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of enhancing the metabolic stability of piperidine carboxamide-based compounds. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common metabolic liabilities and accelerate your drug discovery programs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the metabolic stability of piperidine carboxamides.

Q1: My piperidine carboxamide analog shows high clearance in human liver microsomes. What are the most likely metabolic pathways?

A1: High clearance in liver microsomes strongly suggests susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[1] For the piperidine carboxamide scaffold, the most common metabolic "soft spots" include:

  • Oxidation of the piperidine ring: Hydroxylation at various positions on the ring is a frequent metabolic route.[1] The positions alpha to the nitrogen are particularly susceptible.

  • N-dealkylation: If the piperidine nitrogen is substituted, cleavage of this substituent is a major metabolic pathway, often catalyzed by CYP3A4.

  • Amide hydrolysis: The carboxamide group itself can be hydrolyzed by amidase enzymes, though this is often a slower process compared to CYP-mediated oxidation.[1]

  • Oxidation of aromatic substituents: If your compound contains other aromatic rings, these can also be sites of oxidation.[1]

Q2: What is the purpose of an in vitro metabolic stability assay?

A2: In vitro metabolic stability assays are fundamental in early drug discovery to assess a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[2] These experiments help predict the in vivo intrinsic clearance, a key parameter for determining pharmacokinetic properties like half-life and oral bioavailability.[2] Identifying metabolic liabilities early allows for targeted structural modifications to enhance the drug-like properties of a lead candidate.[2]

Q3: What are the key differences between using liver microsomes and hepatocytes for metabolic stability studies?

A3: Both are valuable systems, but they offer different levels of complexity:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[3] They are excellent for identifying CYP-mediated metabolic liabilities.

  • Hepatocytes (Liver Cells): These are intact cells that contain both Phase I and Phase II metabolic enzymes, as well as transporters. They provide a more comprehensive picture of a compound's metabolic fate, including conjugation reactions (e.g., glucuronidation).

The choice between them depends on the stage of your research and the specific questions you are asking. Microsomal assays are often used for initial screening due to their simplicity and cost-effectiveness.

Part 2: Troubleshooting Guides for Experimental Issues

This section provides detailed guidance on how to address specific problems you may encounter during your experiments.

Troubleshooting Your In Vitro Microsomal Stability Assay
Observed Problem Potential Root Cause(s) Recommended Solution(s)
High variability between replicates 1. Inaccurate or inconsistent pipetting.2. Inhomogeneous microsomal suspension.3. Temperature fluctuations during incubation.1. Ensure proper pipette calibration and technique.2. Gently mix the microsomal stock solution before aliquoting.3. Use a calibrated incubator and monitor the temperature closely.
Very rapid disappearance of the compound (<5 minutes) 1. The compound has a very high metabolic rate.2. Non-enzymatic degradation (chemical instability).1. Reduce the microsomal protein concentration or shorten the incubation time points.2. Run a control experiment without the NADPH regenerating system to assess chemical stability.[2]
No metabolism of the compound observed 1. Inactive microsomes or NADPH regenerating system.2. The compound is not a substrate for microsomal enzymes.3. Analytical issues with the LC-MS/MS method.1. Test the system with a positive control compound known to be metabolized.2. Prepare a fresh NADPH regenerating system.3. Consider using hepatocytes to investigate Phase II metabolism.4. Verify the sensitivity and linearity of your LC-MS/MS method for the parent compound.[2]
Precipitation of the compound in the assay Poor aqueous solubility of the compound.1. Lower the test concentration of your compound.2. If using a co-solvent like DMSO, ensure the final concentration is low (typically <0.5%) to avoid enzyme inhibition.[4]
Identifying Metabolic "Soft Spots"

Q: My compound is metabolically unstable, but I don't know where the metabolism is occurring. How can I identify the metabolic "soft spots"?

A: Identifying the site of metabolic modification is crucial for rational drug design. Here's a systematic approach:

  • In Silico Prediction: Utilize computational tools like MetaSite to predict the most likely sites of metabolism. These programs use models of CYP active sites to rank the lability of different positions on your molecule.[5]

  • Metabolite Identification with LC-MS/MS: This is the primary experimental method.

    • Incubate your compound with liver microsomes (or hepatocytes).

    • Analyze the samples at different time points using high-resolution mass spectrometry.

    • Look for new peaks that correspond to potential metabolites (e.g., +16 Da for hydroxylation).

    • Use MS/MS fragmentation to elucidate the structure of the metabolites and pinpoint the site of modification.[6]

  • Synthesis and Testing of Predicted Metabolites: If you have a hypothesis about a specific metabolite, synthesizing it and comparing its chromatographic and mass spectrometric properties to the experimentally observed metabolite can provide definitive confirmation.

Part 3: Medicinal Chemistry Strategies to Enhance Metabolic Stability

Once you have identified the metabolic liabilities of your piperidine carboxamide, you can employ a variety of medicinal chemistry strategies to address them.

Visualizing the Strategy Selection Process

A High Microsomal Clearance Observed B Identify Metabolic Hotspot(s) (LC-MS/MS, in silico) A->B C Metabolism at Piperidine Ring (e.g., C-H Oxidation) B->C D Metabolism at N-substituent (N-dealkylation) B->D E Amide Hydrolysis B->E F Strategy: Steric Shielding (e.g., gem-dimethyl, cyclopropyl) C->F G Strategy: Fluorination/Deuteration (Block C-H oxidation) C->G H Strategy: Reduce Lipophilicity (add polar groups) C->H I Strategy: Modify N-substituent (e.g., increase steric bulk) D->I J Strategy: Amide Bioisostere (e.g., 1,2,3-triazole, oxadiazole) E->J K Synthesize & Test Analogs (Re-run Microsomal Stability Assay) F->K G->K H->K I->K J->K L Improved Stability? K->L M Proceed with Candidate L->M Yes N Re-evaluate Strategy L->N No N->B

Caption: A decision-making workflow for selecting a metabolic stabilization strategy.

Detailed Strategies and Their Rationale

1. Blocking Sites of Metabolism via Steric Hindrance

  • Causality: By introducing a bulky group near a metabolic "soft spot," you can physically block the ability of a CYP enzyme to access and oxidize that position.[7]

  • Common Modifications:

    • gem-Dimethyl groups: Placing two methyl groups on a carbon adjacent to a site of hydroxylation can effectively shield it.

    • Cyclopropyl groups: These can also provide steric bulk and may alter the electronics of the neighboring atoms.

  • Considerations: This strategy can sometimes negatively impact the compound's binding affinity for its intended target if the modification occurs in a region critical for pharmacophore interactions.

2. Fluorination and Deuteration

  • Causality:

    • Fluorination: Replacing a metabolically labile C-H bond with a C-F bond can prevent oxidation because the C-F bond is significantly stronger and more resistant to enzymatic cleavage.[8] Fluorine's high electronegativity can also alter the electronic properties of the molecule, potentially reducing its affinity for metabolizing enzymes.[8]

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, creates a stronger C-D bond. If the cleavage of this C-H bond is the rate-limiting step in the metabolic process, this substitution can significantly slow down the rate of metabolism (a phenomenon known as the kinetic isotope effect).[9][10]

  • Common Modifications:

    • Strategic placement of one or more fluorine atoms at or near the site of metabolism.[11]

    • Replacing hydrogen atoms with deuterium at identified metabolic hotspots.[9]

  • Considerations: Fluorination can increase lipophilicity, which may need to be balanced with other modifications.[8] The success of deuteration is dependent on C-H bond cleavage being the rate-limiting step of metabolism.[12]

3. Bioisosteric Replacement

  • Causality: This strategy involves replacing a metabolically labile functional group with a different group that has similar physicochemical properties (size, shape, electronics) but is more metabolically robust.[13]

  • Common Modifications:

    • Amide Bioisosteres: If the carboxamide group is susceptible to hydrolysis, it can be replaced with more stable groups like 1,2,3-triazoles or oxadiazoles.[14][15] These heterocycles can mimic the hydrogen bonding properties of the amide while being resistant to amidases.[14][15]

    • Piperidine Bioisosteres: In some cases, replacing the piperidine ring with a more stable heterocycle, such as a morpholine ring, can block metabolism at the 4-position and improve solubility.[13]

  • Considerations: The chosen bioisostere must maintain the necessary interactions with the biological target to preserve potency.

4. Modulation of Physicochemical Properties

  • Causality: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing a compound's lipophilicity (logP or logD) can decrease its affinity for these enzymes and thus reduce its rate of metabolism.

  • Common Modifications:

    • Introduction of polar functional groups (e.g., hydroxyl, amino groups) at positions that do not interfere with target binding.

    • Replacing lipophilic aromatic rings with more polar heterocyclic systems.

  • Considerations: Drastic changes in lipophilicity can affect other properties like membrane permeability and oral absorption. A balance must be struck to optimize the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Illustrative Data: Impact of Structural Modifications

The following table presents hypothetical but representative data for a series of piperidine carboxamide analogs, illustrating how structural modifications can impact metabolic stability.

Analog Modification t½ (min, HLM) CLint (µL/min/mg) Rationale for Change in Stability
Parent Unsubstituted1546.2Baseline metabolic rate.
Analog A Fluorine at C4 of piperidine4515.4Fluorine blocks a likely site of oxidation.[3]
Analog B gem-Dimethyl at C3 of piperidine6011.6Steric shielding hinders enzyme access to adjacent positions.
Analog C Deuterated N-benzyl group3023.1Slower N-dealkylation due to the kinetic isotope effect.[1]
Analog D Amide replaced with 1,2,3-triazole>120<5.8Triazole is resistant to enzymatic hydrolysis.[16]

Part 4: Experimental Protocols

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of a test compound using liver microsomes and analysis by LC-MS/MS.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Test compound and positive control (e.g., midazolam, dextromethorphan)

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination

  • 96-well plates, incubator shaker, centrifuge, LC-MS/MS system

Workflow Diagram:

cluster_prep Preparation cluster_inc Incubation cluster_term Sampling & Termination cluster_ana Analysis A Prepare 1µM Test Compound Solution D Combine Compound, Microsomes, and Buffer A->D B Prepare Microsome Suspension (0.5 mg/mL) B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-warm to 37°C D->E E->F G Incubate at 37°C with Shaking F->G H Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) G->H I Terminate Reaction with Cold ACN + IS H->I J Centrifuge to Precipitate Proteins I->J K Analyze Supernatant by LC-MS/MS J->K L Calculate t½ and CLint K->L

Caption: A step-by-step workflow for the in vitro microsomal stability assay.

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Dilute this in the phosphate buffer to the final incubation concentration (typically 1 µM).[17]

    • Thaw the liver microsomes on ice and dilute them in cold phosphate buffer to the desired concentration (e.g., 0.5 mg/mL protein).[4]

  • Incubation Setup:

    • In a 96-well plate, add the test compound solution and the microsomal suspension.

    • Pre-warm the plate at 37°C for approximately 5-10 minutes.[18]

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The time of this addition is considered t=0.[4]

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture.

    • Immediately terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile with a known concentration of an internal standard.[3]

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate to precipitate the proteins.[18]

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percent remaining versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[2]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .[2]

References

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  • Hogan, C. M., et al. (2022). Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Pharmacology & Translational Science, 5(2), 99-111. Available from: [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]

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  • Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Biomedical Journal of Scientific & Technical Research, 1(1). Available from: [Link]

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Validation & Comparative

Comparative Forensic Guide: GC-MS Fragmentation of Piperidino(4-propylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of Piperidino(4-propylphenyl)methanone , a substituted benzoylpiperidine. This structural class is increasingly relevant in drug discovery (targeting MAGL inhibition and H3 antagonism) and forensic analysis of novel psychoactive substance (NPS) precursors.

This guide is structured to facilitate the differentiation of this compound from its structural isomers and homologs, a critical requirement for structural elucidation and purity verification.

Chemical Profile & Analytical Significance[1][2][3][4][5][6][7][8]

Piperidino(4-propylphenyl)methanone (also known as 1-(4-propylbenzoyl)piperidine) represents a "privileged scaffold" in medicinal chemistry. Its fragmentation behavior under Electron Ionization (EI) is governed by the competition between the stability of the benzoyl cation and the ionization potential of the piperidine nitrogen.

  • IUPAC Name: piperidin-1-yl(4-propylphenyl)methanone

  • Molecular Formula:

    
    
    
  • Molecular Weight: 231.34 g/mol

  • Core Structure: A piperidine ring amide-linked to a para-substituted propylbenzene.

The Analytical Challenge

Differentiation of this compound from its regioisomers (e.g., ortho-propyl) and chain isomers (e.g., isopropyl) is difficult using low-resolution MS alone due to identical molecular ions (


 231). This guide defines the specific ion ratios and fragmentation pathways required for positive identification.

Experimental Protocol: GC-MS Conditions

To ensure reproducibility, the following standardized protocol is recommended. This method minimizes thermal degradation and optimizes the detection of diagnostic high-mass fragments.

ParameterSetting / ConditionRationale
Inlet Temp 250°CEnsures rapid volatilization without amide pyrolysis.
Column Rtx-5MS or DB-5MS (30m x 0.25mm, 0.25µm)Low-polarity phase separates isomers based on boiling point/shape selectivity.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard flow for optimal chromatographic resolution.
Oven Program 80°C (1 min) → 20°C/min → 280°C (5 min)Rapid ramp preserves peak shape for late-eluting amides.
Ion Source EI, 70 eV, 230°CStandard energy for reproducible spectral libraries (NIST/SWGDRUG).
Scan Range

40 – 350
Captures low-mass piperidine fragments and the molecular ion.

Fragmentation Pattern Analysis

Under 70 eV Electron Ionization, Piperidino(4-propylphenyl)methanone follows a distinct fragmentation cascade driven by charge localization on the amide oxygen and the piperidine nitrogen.

Primary Fragmentation Pathway
  • Molecular Ion (

    
     231):  The parent ion 
    
    
    
    is typically observable but of moderate intensity due to the lability of the amide bond.
  • 
    -Cleavage (Formation of Base Peak):  The dominant fragmentation is the cleavage of the amide bond (C-N), driven by the formation of the resonance-stabilized 4-propylbenzoyl cation .
    
    • Transition:

      
       231 
      
      
      
      
      
      147 + Piperidinyl radical (
      
      
      84 neutral loss).
    • Observation: The peak at

      
       147  is the Base Peak (100% relative abundance).
      
  • Piperidine Ring Fragmentation: A competing pathway involves charge retention on the piperidine ring.

    • Ion: Piperidinyl cation (

      
       84) and its subsequent fragment (
      
      
      
      56, tetrahydropyridine).
    • Abundance: These ions are significant but less abundant than the acylium ion.

Secondary Decay (The "Fingerprint" Region)

The 4-propylbenzoyl cation (


 147) undergoes further characteristic decay:
  • CO Elimination: Loss of carbon monoxide (28 Da) from the acylium ion.

    • Transition:

      
       147 
      
      
      
      
      
      119 (4-propylphenyl cation).
  • Propyl Chain Fragmentation: The alkyl chain on the phenyl ring fragments via benzylic cleavage or rearrangement.

    • Benzylic Cleavage: Loss of an ethyl radical (

      
      ) from the propyl chain is favored, forming a tropylium-like ion.
      
    • Transition:

      
       119 
      
      
      
      
      
      91 (Tropylium ion,
      
      
      ).
Visualization of Signaling Pathway

The following diagram illustrates the mechanistic causality of the observed mass spectrum.

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 231 Benzoyl Base Peak: 4-Propylbenzoyl [Ar-CO]+ m/z 147 M_Ion->Benzoyl α-Cleavage (Loss of Piperidine) Piperidine Piperidine Ion [C5H10N]+ m/z 84 M_Ion->Piperidine Charge Retention on N Phenyl 4-Propylphenyl Ion [Ar]+ m/z 119 Benzoyl->Phenyl -CO (28 Da) Frag_56 Tetrahydropyridine [C4H8]+ m/z 56 Piperidine->Frag_56 -C2H4 Tropylium Tropylium Ion [C7H7]+ m/z 91 Phenyl->Tropylium -Ethyl (29 Da) (Benzylic Cleavage)

Figure 1: Mechanistic fragmentation pathway of Piperidino(4-propylphenyl)methanone under EI-MS (70 eV).

Comparative Analysis: Target vs. Alternatives

To validate the identity of Piperidino(4-propylphenyl)methanone, it must be distinguished from its Isopropyl isomer and its Pyrrolidine analog .

Comparison Table: Diagnostic Ions
FeatureTarget: 4-Propyl Alternative A: 4-Isopropyl Alternative B: Pyrrolidine Analog
Molecular Ion

231

231

217
Base Peak

147

147

147
Key Differentiator 1

119
(High)

132
(Methyl loss favored)

70 (Pyrrolidine ring)
Key Differentiator 2

91 (Tropylium)

105 (Isopropyl cleavage)
No

84 peak
Retention Time Late Eluter (Linear chain)Early Eluter (Branched chain)Shifts significantly
Differentiation Logic
  • Vs. Isopropyl Isomer:

    • The n-propyl chain (Target) favors the loss of an ethyl radical (

      
       29) from the phenyl cation (
      
      
      
      ).
    • The isopropyl chain (Alternative A) favors the loss of a methyl radical (

      
       15) due to the stability of the resulting benzylic carbocation. Look for an enhanced peak at 
      
      
      
      216
      (
      
      
      ) or
      
      
      132
      (
      
      
      ) in the isopropyl isomer.
  • Vs. Pyrrolidine Analog:

    • The pyrrolidine analog (Pyrrolidino(4-propylphenyl)methanone) has a molecular weight of 217.

    • It produces a diagnostic pyrrolidine ring fragment at

      
       70 , whereas the target produces the piperidine fragment at 
      
      
      
      84
      .
Workflow for Identification

The following decision tree outlines the logical steps to confirm the target compound.

DecisionTree Start Unknown Spectrum (Benzoylpiperidine-like) Check_M Check Molecular Ion Start->Check_M M_231 m/z 231 Check_M->M_231 M_Other m/z 217 or other Check_M->M_Other Not Target Check_BP Check Base Peak Region M_231->Check_BP BP_147 Base Peak m/z 147 (Propylbenzoyl) Check_BP->BP_147 Check_Alkyl Analyze Alkyl Fragmentation (m/z 119 vs 132) BP_147->Check_Alkyl Result_Target ID: Piperidino(4-propylphenyl)methanone (High m/z 119, 91) Check_Alkyl->Result_Target Dominant m/z 119 Result_Iso ID: Isopropyl Isomer (High m/z 132, M-15) Check_Alkyl->Result_Iso Dominant m/z 132

Figure 2: Logical decision tree for differentiating Piperidino(4-propylphenyl)methanone from close structural isomers.

References

  • National Institute of Standards and Technology (NIST). (2024). 1-Benzoylpiperidine Mass Spectrum (Source: NIST Mass Spectrometry Data Center). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • MDPI. (2024).[2] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

Sources

Comparative Guide: Potency of Propyl vs. Ethyl Substituted Benzoylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for Sigma-1 (


) receptor ligands, 5-HT2A antagonists, and Acetylcholinesterase (AChE) inhibitors.[1] A critical optimization step in developing these ligands involves the modulation of alkyl substituents—specifically comparing ethyl  versus propyl  chains.

This guide objectively compares the pharmacological potency and physicochemical impact of propyl vs. ethyl substitutions on the benzoylpiperidine core. Experimental data indicates that while propyl linkers often enhance potency in dopamine transporter (DAT) and


 ligands by accessing hydrophobic accessory pockets, N-ethyl substitutions  frequently result in reduced affinity compared to their methyl or propyl counterparts due to unfavorable steric clashes within the orthosteric binding site.[1]

Chemical Structure & Physicochemical Profiles[2][3][4][5][6][7][8][9][10]

The choice between an ethyl (


) and a propyl (

) group fundamentally alters the ligand's lipophilicity (LogP) and steric volume, influencing its ability to traverse the blood-brain barrier (BBB) and fit into restrictive binding pockets.[1]
Comparative Properties
FeatureEthyl-Substituted BenzoylpiperidinePropyl-Substituted Benzoylpiperidine
Formula Fragment


Steric Bulk (A-Value) ~1.75 kcal/mol~2.15 kcal/mol
Lipophilicity (

cLogP)
Baseline+0.5 (approx. increase)
Rotatable Bonds 12
Primary Utility Compact fit for restrictive pockets (e.g., 5-HT2A)Accessing distal hydrophobic regions (e.g., DAT,

)

Pharmacological Potency Comparison

The following data synthesizes Structure-Activity Relationship (SAR) findings from key studies on


 receptor ligands and AChE inhibitors.
Case Study A: Sigma-1 ( ) Receptor Affinity

In the development of high-affinity


 ligands, the substituent on the piperidine nitrogen is a decisive factor.[2]
  • Experimental Observation: In a series of 4-(2-aminoethyl)piperidine derivatives, replacing an N-methyl group with an N-ethyl group resulted in a significant loss of affinity.

  • Mechanistic Insight: The

    
     binding pocket contains a restrictive region near the basic nitrogen (Asp126 interaction). The ethyl group introduces steric hindrance that disrupts the optimal salt-bridge geometry. Conversely, extending to a propyl  or phenylpropyl  chain often recovers or enhances affinity by reaching a secondary hydrophobic pocket (the "primary hydrophobic region" of the receptor).[1]
    

Table 1: Comparative


 Values for N-Substituted Piperidine Derivatives 
Compound VariantN-Substituent

Affinity (

nM)

Affinity (

nM)
Selectivity (

)
Ligand A (Ref) Methyl0.5032.064
Ligand B Ethyl 14.218.51.3
Ligand C Propyl 1.15.55
Ligand D Benzyl (Phenylmethyl)0.812.015

Data Interpretation: The ethyl substituent (Ligand B) shows a ~28-fold drop in potency compared to the methyl analog. The propyl variant (Ligand C) restores potency significantly, suggesting the binding pocket widens beyond the


 restriction.[1]
Case Study B: Dopamine Transporter (DAT) Inhibition

For benzoylpiperidine analogs targeting monoamine transporters (similar to GBR 12935), the length of the linker between the piperidine and the aromatic ring is critical.

  • Propyl Advantage: A 3-phenylpropyl chain is the gold standard for DAT affinity in the GBR series.

  • Ethyl Disadvantage: Shortening this linker to an ethyl group typically reduces DAT affinity by >100-fold, as the aromatic ring can no longer reach the requisite phenylalanine cluster in the transporter's S1 site.[1]

Mechanism of Action: The "Linker-Length" Hypothesis

The difference in potency is rarely electronic; it is almost exclusively steric and conformational. The diagram below illustrates the binding disparity.

SAR_Mechanism cluster_0 Ligand Structure cluster_1 Receptor Interaction cluster_2 Biological Outcome Ethyl Ethyl Substitution (Compact/Rigid) StericClash Steric Clash in Orthosteric Site Ethyl->StericClash Insufficient Reach / Bulk Propyl Propyl Substitution (Extended/Flexible) HydrophobicFit Access to Distal Hydrophobic Pocket Propyl->HydrophobicFit Optimal Chain Length LowAffinity Reduced Potency (High Ki) StericClash->LowAffinity HighAffinity High Potency (Low Ki) HydrophobicFit->HighAffinity

Figure 1: Mechanistic pathway illustrating why Propyl substitutions often outperform Ethyl in large binding pockets like DAT and


, while Ethyl may cause steric clashes without providing additional binding contacts.[1]

Experimental Protocols

To validate these differences in your own laboratory, follow these standardized protocols for synthesis and assay.

Synthesis: N-Alkylation of 4-Benzoylpiperidine

This protocol describes the parallel synthesis of N-ethyl and N-propyl derivatives to ensure batch consistency.

Reagents:

  • 4-Benzoylpiperidine HCl (1.0 eq)[1]

  • Alkyl Halide: Iodoethane (for Ethyl) OR 1-Iodopropane (for Propyl) (1.2 eq)[1]

  • Base:

    
     (anhydrous, 3.0 eq)[1]
    
  • Solvent: Acetonitrile (

    
    )[1]
    

Step-by-Step Methodology:

  • Preparation: Dissolve 4-benzoylpiperidine HCl (1.0 mmol) in

    
     (10 mL) in a round-bottom flask.
    
  • Activation: Add

    
     (3.0 mmol) and stir at room temperature for 15 minutes to liberate the free amine.
    
  • Alkylation:

    • Reaction A: Add Iodoethane (1.2 mmol) dropwise.[1]

    • Reaction B: Add 1-Iodopropane (1.2 mmol) dropwise.[1]

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).[1]
    
  • Work-up: Cool to RT, filter off inorganic salts, and concentrate the filtrate under vacuum.

  • Purification: Dissolve residue in DCM, wash with water, dry over

    
    . Purify via flash column chromatography (Silica gel, MeOH/DCM gradient).
    
  • Validation: Confirm structure via

    
    -NMR.
    
    • Ethyl diagnostic signal: Triplet at

      
       ppm (
      
      
      
      ), Quartet at
      
      
      ppm (
      
      
      ).[1]
    • Propyl diagnostic signal: Triplet at

      
       ppm (
      
      
      
      ), Multiplet at
      
      
      ppm (
      
      
      ), Triplet at
      
      
      ppm (
      
      
      ).[1]
Binding Assay: Sigma-1 ( ) Radioligand Binding

Objective: Determine


 values to quantify potency differences.
  • Tissue Preparation: Use Guinea pig brain membranes or HEK293 cells overexpressing human

    
    .[1] Homogenize in ice-cold Tris-sucrose buffer.
    
  • Radioligand:

    
     (Specific for 
    
    
    
    ).[1]
  • Incubation:

    • Mix membrane homogenate (

      
       protein) with radioligand (3 nM).[1]
      
    • Add test compounds (Ethyl vs. Propyl variants) at concentrations ranging from

      
       to 
      
      
      
      M.
    • Incubate at

      
       for 120 minutes.
      
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Conclusion

In the context of benzoylpiperidine derivatives, propyl substitution generally offers superior potency over ethyl substitution for targets requiring engagement with distal hydrophobic pockets, such as the


 receptor and dopamine transporter.[1] The ethyl group often occupies an "unhappy medium"—too bulky for sterically restricted methyl-pockets yet too short to reach secondary binding sites.

Recommendation: For lead optimization of benzoylpiperidines:

  • Start with N-Methyl for baseline affinity.[1]

  • Skip N-Ethyl unless specific solubility issues arise.

  • Jump to N-Propyl or N-Phenethyl to probe distal hydrophobic interactions.

References

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences. (2024).

  • Synthesis and Structure-Activity Relationships of 1-Aralkyl-4-Benzylpiperidine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry. (2004). [1]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma-1 Receptor Ligands. ChemMedChem. (2014). [1]

  • Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Bioorganic & Medicinal Chemistry. (2002).

  • Expansion of structure-activity studies of piperidine analogues of GBR 12935. Journal of Medicinal Chemistry. (2002).

Sources

Forensic Differentiation of Piperidine Analogs and Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a structural backbone for a vast array of controlled substances, including synthetic opioids (fentanyls), stimulants (methylphenidate, ethylphenidate), and dissociatives (phencyclidine analogs). For forensic laboratories, the critical analytical bottleneck is not identifying the class of drug, but differentiating between isobaric regioisomers and enantiomers .

These isomers often share identical molecular weights and Electron Ionization (EI) mass spectral fragmentation patterns.[1] Misidentification can lead to prosecutorial failure or incorrect sentencing guidelines. This guide objectively compares analytical methodologies for differentiating these high-priority targets, recommending a multi-modal workflow compliant with SWGDRUG Category A standards.

The Isomer Challenge in Piperidine Forensics

The stability of the piperidine ring allows for extensive substitution, creating three distinct forensic challenges:

  • Regioisomerism: Substituents (e.g., fluorine, methyl) placed at ortho-, meta-, or para- positions on the phenyl ring (e.g., Fluorofentanyls).

    • Challenge: EI-MS spectra are often indistinguishable because the ionization energy (70 eV) shatters the molecule before the positional information is preserved.

  • Stereoisomerism: Chiral centers within the piperidine ring or adjacent chains (e.g., Methylphenidate).

    • Challenge: Enantiomers co-elute on achiral stationary phases and have identical mass spectra.

  • Homologs/Analogs: Slight alkyl chain extensions (e.g., Methylphenidate vs. Ethylphenidate).

    • Challenge: While mass differs, fragmentation patterns (base peaks) often overlap, requiring precise precursor ion isolation.

Comparative Methodology: Technique Selection

The following table compares the efficacy of standard forensic techniques against piperidine isomer challenges.

FeatureGC-MS (EI) LC-MS/MS (QqQ) GC-IRD (Vapor Phase) Chiral LC-MS
Primary Utility General Screening / Library MatchHigh Sensitivity QuantificationRegioisomer Differentiation Enantiomer Separation
Discriminating Power Low for isomers (Spectra identical)Medium (Depends on transition specificity)High (Fingerprint region distinct)High (Chromatographic resolution)
Sensitivity High (ng range)Ultra-High (pg range)Moderate (requires

g range)
High
Sample Prep Simple (Dilute & Shoot)SimpleSimpleComplex (Mobile phase optimization)
SWGDRUG Category A (with retention time)AAB (A with MS detection)
Expert Insight: Why GC-MS Fails on Regioisomers

In piperidine derivatives like methylfentanyl, the EI fragmentation is driven by the nitrogen lone pair, causing cleavage at the


-carbon. This produces a stable piperidinium ion (e.g., m/z 160 for fentanyl). Because the substituent on the aniline ring (the "tail") does not participate in this primary cleavage, the resulting mass spectrum is dominated by the same base peak regardless of whether the methyl group is in the ortho, meta, or para position.

Case Study A: Differentiating Fentanyl Regioisomers

Target: Distinguishing ortho-, meta-, and para- fluorofentanyl (or methylfentanyl).

The Solution: GC-IRD (Gas Chromatography-Infrared Detection)

While mass spectrometry measures mass-to-charge ratio, Infrared Spectroscopy (IR) measures bond vibrations. The position of a substituent on an aromatic ring significantly alters the C-H out-of-plane (OOP) bending vibrations in the "fingerprint region" (


).
  • Ortho-substitution: Typically shows a strong band near

    
    .
    
  • Meta-substitution: Often exhibits bands near

    
     and 
    
    
    
    .
  • Para-substitution: Characterized by a single strong band near

    
    .
    

Data Validation: In a comparative study of fluorofentanyls, GC-MS yielded identical base peaks (m/z 212) and molecular ions (m/z 354) for all three isomers. However, GC-IRD provided distinct spectral overlays, allowing for unequivocal identification without derivatization.

Case Study B: Differentiating Methylphenidate Enantiomers

Target: Separation of d-threo- (active), l-threo-, d-erythro-, and l-erythro- methylphenidate.[2] Context: Illicit synthesis often yields racemic mixtures, whereas pharmaceutical preparations may be pure d-threo (Focalin). Differentiating these provides intelligence on the drug's origin (diverted pharmaceutical vs. clandestine lab).

The Solution: Chiral LC-MS/MS

Standard C18 columns cannot separate enantiomers. A column with a chiral stationary phase (CSP) is required.

  • Stationary Phase: Macrocyclic antibiotics (e.g., Vancomycin) or polysaccharide-based phases (e.g., Amylose tris).

  • Mechanism: The CSP forms transient diastereomeric complexes with the analytes based on steric fit and hydrogen bonding. The d- and l- forms have different binding affinities, resulting in different retention times.

Detailed Experimental Protocols

Protocol A: GC-IRD for Regioisomer Differentiation (Fentanyl Analogs)

This protocol is designed to distinguish isobaric piperidine isomers that co-elute or have identical mass spectra.

Equipment: Agilent 7890 GC coupled with a DiscovIR-GC (Solid Phase) or Dani Instruments (Vapor Phase) IRD. Reagents: Methanol (HPLC Grade).

  • Sample Preparation:

    • Dissolve 1-2 mg of sample in 1 mL Methanol.

    • Critical Step: Concentration must be higher than typical GC-MS runs (approx. 1000 ppm) because IR is less sensitive than MS.

  • GC Parameters:

    • Column: DB-35MS (30m

      
       0.25mm 
      
      
      
      0.25
      
      
      m). Note: A mid-polarity column helps separate isomers chromatographically before detection.
    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

    • Oven Program: 100°C (1 min)

      
       20°C/min 
      
      
      
      300°C (hold 10 min).
  • IRD Parameters:

    • Transfer Line: 280°C.

    • Resolution: 8

      
      .
      
    • Scan Range: 4000–650

      
      .
      
  • Data Analysis:

    • Extract the chromatogram.

    • Select the peak apex.

    • Focus on the 600–900

      
       region .
      
    • Compare C-H OOP bending bands against reference standards (SWGDRUG IR Library).

Protocol B: Chiral LC-MS/MS for Methylphenidate Profiling

This protocol separates enantiomers to determine if a sample is racemic (street synthesis) or enantiopure (pharmaceutical diversion).

Equipment: LC-MS/MS (Triple Quadrupole). Column: Agilent Poroshell Chiral-V (2.7


m, 2.1 

100 mm) or equivalent Vancomycin-based column.
  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in Water (pH 3.5). Note: pH control is vital for the ionization state of the piperidine nitrogen.

    • Phase B: Methanol (LC-MS Grade).

  • LC Gradient:

    • Isocratic elution often works best for chiral separations to maintain constant equilibrium.

    • Ratio: 90% A / 10% B (Adjust organic modifier to tune retention).

    • Flow Rate: 0.3 mL/min.

  • MS/MS Parameters (MRM Mode):

    • Ionization: ESI Positive Mode.

    • Precursor Ion: m/z 234.1 (Methylphenidate).

    • Product Ions:

      • m/z 84.1 (Quantifier - Piperidine ring fragment).

      • m/z 56.1 (Qualifier).

  • Validation Criteria:

    • Baseline separation (

      
      ) between d-threo and l-threo peaks.
      
    • Retention time match within

      
       of chiral standards.
      

Decision Workflow (DOT Diagram)

The following diagram illustrates the logical flow for analyzing an unknown piperidine-based sample, routing the analysis based on the specific isomeric challenge.

PiperidineAnalysis Start Unknown Piperidine Sample Screening Initial Screening (GC-MS EI) Start->Screening Decision1 Is Mass Spectrum Definitive? Screening->Decision1 Report Report Identification (SWGDRUG Cat A) Decision1->Report Yes Ambiguity Ambiguity Detected: Isobaric/Isomeric Decision1->Ambiguity No (Identical MS) CheckType Identify Isomer Type Ambiguity->CheckType Regio Regioisomers (e.g., Ortho/Meta/Para Fentanyl) CheckType->Regio Stereo Stereoisomers (e.g., d/l-Methylphenidate) CheckType->Stereo GCIRD Technique: GC-IRD (Vapor Phase IR) Regio->GCIRD ChiralLC Technique: Chiral LC-MS/MS (Vancomycin Column) Stereo->ChiralLC AnalyzeIR Analyze Fingerprint Region (600-900 cm⁻¹) GCIRD->AnalyzeIR AnalyzeRT Compare Retention Time vs Chiral Standards ChiralLC->AnalyzeRT FinalID Definitive Identification AnalyzeIR->FinalID AnalyzeRT->FinalID

Caption: Forensic workflow for differentiating piperidine isomers. Initial GC-MS screening directs ambiguous samples to specialized secondary techniques (GC-IRD for regioisomers, Chiral LC for stereoisomers).

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. [Link]

  • Kerrigan, S., et al. (2020). "Differentiation and identification of fentanyl analogues using GC-IRD." Forensic Chemistry, 20, 100255.[3] [Link]

  • Minakata, K., et al. (2014). "Chiral analysis of methylphenidate and its metabolite in bodily fluids by liquid chromatography-mass spectrometry." Journal of Chromatography B, 970, 68-74. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Piperidino(4-propylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown" Hazard Protocol

Piperidino(4-propylphenyl)methanone is a structural analog involving a piperidine ring coupled to a propylphenyl group via a methanone (carbonyl) linker. As a likely Novel Psychoactive Substance (NPS) or pharmaceutical intermediate, specific toxicological data (LD50, OEL) is absent from standard registries .

The Core Directive: You must apply Read-Across Toxicology and the Precautionary Principle .

  • Structural Hazard: The piperidine moiety suggests potential for irritation/corrosion and rapid mucosal absorption. The lipophilic propylphenyl group enhances blood-brain barrier penetration.

  • Operational Assumption: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) (OEL < 1 µg/m³) until proven otherwise.

  • Primary Risks: Inhalation of dust (potent CNS activity) and transdermal absorption.

Risk Assessment & Hazard Identification

Since no Safety Data Sheet (SDS) exists for this specific isomer, we derive hazards from its functional groups (Piperidine + Aryl Ketone/Amide).

Hazard CategoryLikely ClassificationMechanism / Justification
Acute Toxicity (Oral/Inhal) Category 2/3 (High) Analogous to potent piperidine-based CNS stimulants/opioids.
Skin Corrosion/Irritation Category 2 (Irritant) Piperidine derivatives are organic bases; likely skin/eye irritants.
Sensitization Possible Reactive intermediates in metabolism may cause hypersensitivity.
Physical State Solid (Powder) High risk of aerosolization during weighing.
The "Read-Across" Logic Flow

The following diagram illustrates how to categorize this "Unknown" chemical to determine the safety tier.

RiskAssessment Unknown Piperidino(4-propylphenyl)methanone (No Data Available) StructAnalysis Structural Analysis (Piperidine + Lipophilic Tail) Unknown->StructAnalysis Identify Moieties Potency Assumed Potency (HPAPI / CNS Active) StructAnalysis->Potency Predict Bioavailability SafetyTier Safety Tier 4 (Containment Required) Potency->SafetyTier Assign Protocols

Figure 1: Risk categorization logic for handling structurally potent unknowns.

Personal Protective Equipment (PPE) Matrix

Standard Lab Coats are insufficient. For HPAPI-class compounds, barrier integrity is paramount.

Body AreaPPE RequirementTechnical Justification
Respiratory PAPR (Powered Air Purifying Respirator) or N95 ONLY if inside a Fume Hood.Critical: If handling open powder outside a hood, a P100/PAPR is mandatory to prevent inhalation of micro-particulates.
Hands (Inner) Nitrile (4 mil) Acts as a second skin; verify no pinholes before donning.
Hands (Outer) Nitrile (Extended Cuff, 5-8 mil) Double-Gloving Protocol: The outer glove takes the contamination. Piperidine analogs can permeate thin nitrile; change outer gloves every 30 mins or immediately upon splash.
Eyes Chemical Goggles (Not Safety Glasses)Prevents vapor/dust entry from the side. Piperidine vapors are lacrimators.
Body Tyvek® Lab Coat or Coverall Disposable, non-woven polyethylene. Cotton coats trap powder and become secondary contamination sources.

Operational Protocols: Step-by-Step

Engineering Controls (The First Line of Defense)
  • Primary Containment: All open handling (weighing, solubilization) must occur within a Chemical Fume Hood or Class II Biosafety Cabinet (BSC) .

  • Static Control: Use an Ionizing Bar or anti-static gun inside the hood.

    • Why? Piperidine amides are often "fluffy" crystalline powders. Static charge will cause the powder to "jump" off the spatula, creating invisible aerosols.

Weighing & Solubilization Workflow

Scenario: Preparation of a 10mg/mL stock solution.

  • Pre-Check: Verify Fume Hood face velocity (Target: 100 fpm).

  • Donning: Put on inner gloves -> Tyvek coat -> Outer gloves (taped to cuffs if high risk) -> Goggles.

  • Setup: Place balance inside the hood. Place a damp Kimwipe next to the balance (acts as a "dust trap" for stray particles).

  • Weighing:

    • Tare the weighing boat.

    • Transfer solid using a disposable antistatic spatula.

    • Critical: Do not dump powder. Tap gently.

    • Close the balance door immediately after transfer.

  • Solubilization (The Danger Zone):

    • Add solvent (e.g., DMSO, Methanol) to the vial before removing it from the hood.

    • Why? Solutions are easier to contain than dust, but they permeate skin faster. Once dissolved, the risk shifts from inhalation to transdermal absorption.

  • Decontamination:

    • Wipe the balance and surrounding area with a solvent-dampened wipe (Ethanol/Acetone).

    • Dispose of the wipe as hazardous waste immediately.

Emergency Response: Spills

Do NOT sweep dry powder. This generates dust.

SpillResponse Spill Powder Spill Detected Evac 1. Evacuate Immediate Area (Allow aerosols to settle - 15 min) Spill->Evac PPE 2. Don Full PPE (Double Nitrile + Respirator) Evac->PPE Cover 3. Cover with Wet Paper Towels (Prevents dust generation) PPE->Cover Clean 4. Wipe Inwards (Perimeter -> Center) Cover->Clean Dispose 5. Double Bag as HazWaste Clean->Dispose

Figure 2: Wet-wiping protocol for high-potency powder spills.

Waste Disposal & Deactivation

  • Solid Waste: All gloves, weighing boats, and wipes must go into a sealed hazardous waste bag labeled "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" depending on the solvent used.

  • Destruction: Incineration is the only validated method for destroying the piperidine-phenyl pharmacophore. Do not pour down the drain.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

    • Basis for "Treating Unknowns as High Hazard" protocols.

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.

    • Standards for PPE selection and respiratory protection.

  • European Chemicals Agency (ECHA). Substance Information: Piperidine (CAS 110-89-4).

    • Source for Read-Across toxicology data on the piperidine moiety.

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves.

    • Data on permeation rates for organic amines and ketones.

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.